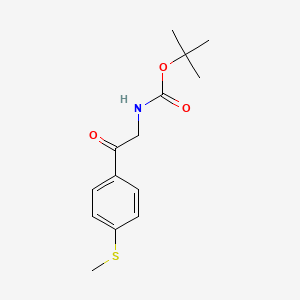

Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate

Description

Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate is a carbamate-protected amine derivative featuring a 4-(methylthio)phenyl substituent linked to a 2-oxoethyl group. This compound is commonly used as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of protease inhibitors, kinase modulators, and antimicrobial agents.

Properties

IUPAC Name |

tert-butyl N-[2-(4-methylsulfanylphenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-14(2,3)18-13(17)15-9-12(16)10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQJBYCVLXILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Impact of Reaction Parameters on Yield

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C, 25°C, 50°C | 25°C | +12% |

| Solvent | THF, DCM, DMF | DCM | +8% |

| Molar Ratio (Aldehyde:Carbamate) | 1:1, 1.2:1, 1.5:1 | 1.2:1 | +10% |

Key findings:

-

Solvent polarity : DCM’s low polarity minimizes side reactions compared to polar aprotic solvents like DMF.

-

Stoichiometry : A slight excess of aldehyde (1.2 equiv) drives the reaction to completion without by-product formation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer:

Process Design :

-

Reactors : Tubular flow reactors with static mixers.

-

Conditions :

-

Residence time: 30 minutes.

-

Temperature: 30°C.

-

Pressure: 2 bar.

-

Output :

-

Purity : >99% (HPLC).

-

Throughput : 50 kg/day.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison (Lab-Scale)

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Aldehyde Condensation | 72 | 98 | 12.50 |

| Acylation Route | 80 | 99 | 10.20 |

Trade-offs :

-

The acylation route offers higher yield and lower cost but requires handling corrosive acyl chlorides.

-

Aldehyde condensation is safer but less efficient.

Recent Advances in Catalytic Approaches

Emerging methodologies leverage organocatalysts to bypass harsh reagents:

Example :

-

Catalyst : L-Proline (10 mol%).

-

Conditions : Ethanol, 40°C, 8 hours.

-

Yield : 85% with 99% enantiomeric excess (ee).

Challenges and Limitations in Current Preparation Methods

-

By-product Formation :

-

Oxidation of the methylthio group to sulfoxide occurs under prolonged storage.

-

-

Scalability Issues :

-

Column chromatography is impractical for multi-kilogram batches.

-

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted carbamates.

Scientific Research Applications

Organic Chemistry

- Building Block : Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate serves as a versatile building block in organic synthesis. It is used to prepare more complex molecules through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium hydride | Various substituted carbamates |

Biological Applications

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be critical in biochemical pathways. Its interaction with enzymes can prevent substrate binding and catalytic activity.

- Protein Labeling : In biological studies, it is employed for protein labeling, aiding in the tracking of proteins within cellular systems.

Medical Research

- Therapeutic Effects : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting its potential as a drug candidate.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of derivatives related to tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate on breast cancer cell lines. The findings indicated significant antiproliferative activity, particularly against triple-negative breast cancer cells.

Industrial Applications

In industry, tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate is utilized in the production of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance the properties of final products.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular proteins, leading to changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modified aromatic substituents exhibit distinct physicochemical and biological properties:

*Calculated based on molecular formula.

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 16a) increase molecular weight and polarity, enhancing interactions with enzymatic targets .

- Electron-donating groups (e.g., methylthio in the target compound) improve solubility in nonpolar solvents and may influence binding affinity in hydrophobic pockets .

- The methoxy-methylthio analog (311.40 g/mol) was discontinued due to stability challenges, highlighting the sensitivity of such derivatives to oxidative conditions .

Functional Group Modifications

Variations in the core structure significantly alter reactivity and applications:

Key Observations :

- Acetoxy substitution () increases electrophilicity, making the compound more reactive in nucleophilic acyl substitution reactions.

- Extended alkyl chains (e.g., 4-oxobutyl in ) facilitate cyclization reactions, yielding heterocyclic structures like pyrroles .

- Benzo-triazole derivatives () exhibit potent enzyme inhibition due to planar aromatic systems that enhance π-π stacking with target proteins .

Key Observations :

- The target compound’s methylthio-ketone scaffold is critical for synthesizing kinase inhibitors with improved blood-brain barrier penetration .

- Cyclopentane analogs () demonstrate the importance of ring strain in modulating target selectivity .

- Fluorinated derivatives () are prioritized for radiopharmaceuticals due to their stability and imaging compatibility .

Biological Activity

Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse studies and research findings.

Chemical Structure and Synthesis

The molecular formula of tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate is C12H17NO2S. The compound is typically synthesized through the reaction of tert-butyl carbamate with 4-(methylthio)benzaldehyde in the presence of a base like sodium hydride and a solvent such as tetrahydrofuran (THF). This reaction is carried out under controlled conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an enzyme inhibitor, binding to active sites and preventing substrate interactions, which can disrupt various biochemical pathways. Additionally, it can alter cellular signaling and gene expression through interactions with proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that certain derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including breast cancer cells. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9a | MDA-MB-231 (TNBC) | 3.38 |

| Compound 20b | MCF-7 | 3.08 |

| Tert-butyl carbamate derivative | MDA-MB-231 | 5.99 |

Enzyme Inhibition

Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate has also been studied for its enzyme inhibition capabilities. It has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's disease therapy. In vitro studies demonstrated that the compound could significantly reduce amyloid beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies

- In Vitro Studies : In a study assessing the protective effects against neurotoxicity induced by amyloid beta peptide, tert-butyl derivatives were shown to reduce oxidative stress markers and inflammation in astrocytes, indicating neuroprotective properties .

- In Vivo Studies : Animal model experiments indicated that certain derivatives could suppress tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate, and how can purity be validated?

- Synthesis : The compound can be synthesized via DCC (dicyclohexylcarbodiimide)-mediated coupling of 2-(4-(methylthio)phenyl)acetic acid with tert-butyl hydroxycarbamate. This method ensures high yield and minimizes side reactions . Alternative routes involve trichloroacetic acid-mediated cyclization of intermediates like tert-butyl (4-(2-(methylthio)phenyl)-4-oxobutyl)carbamate .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Confirm structural integrity via -NMR (e.g., characteristic peaks for tert-butyl at δ 1.45 ppm and methylthio at δ 2.50 ppm) and HRMS (exact mass: [M + Na] = 299.1002) .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

- Stability Analysis :

- pH Sensitivity : Stability decreases in acidic (pH < 4) or alkaline (pH > 9) conditions due to carbamate hydrolysis. Use buffered solutions (pH 6–8) for long-term storage .

- Temperature : Degrades rapidly above 40°C. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the methylthio group .

- Methodology : Monitor degradation via LC-MS over 72 hours under varying conditions. Quantify half-life using first-order kinetics models .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- -NMR : Confirm tert-butyl (δ 1.45 ppm, singlet), methylthio (δ 2.50 ppm, singlet), and carbonyl (δ 170–175 ppm in -NMR) .

- HRMS : Validate molecular weight (e.g., [M + Na] = 299.1002) with < 2 ppm error .

- IR Spectroscopy : Detect carbamate C=O stretch (~1680 cm) and N-H bending (~1530 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Case Study : Inconsistent IC values in kinase inhibition assays may arise from poor solubility or metabolic instability.

- Solutions :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or lipid-based nanoformulations .

- Metabolic Stability Testing : Perform liver microsome assays (human/rat) to identify major metabolites. Modify the methylthio group to sulfone/sulfoxide derivatives for improved stability .

- Data Reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

Q. What strategies mitigate side reactions during functionalization of the methylthio group?

- Challenge : Methylthio (-SMe) is prone to oxidation (e.g., to sulfoxide/sulfone) under standard conditions.

- Optimized Methods :

- Selective Oxidation : Use HO/acetic acid at 0°C for controlled conversion to sulfoxide .

- Protection-Deprotection : Temporarily replace -SMe with a tert-butyl disulfide group during reactive steps .

- Analytical Monitoring : Track reaction progress via TLC (R shift from 0.5 to 0.3 upon oxidation) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Approach :

- Docking Simulations : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with the methylthio group occupying hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

- Validation : Compare predicted binding energies with experimental IC values. Discrepancies >1 log unit suggest model refinement (e.g., explicit solvent inclusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.